3-Methoxypropionitrile

Catalog No.
S703129
CAS No.
110-67-8
M.F
C4H7NO
M. Wt
85.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxypropionitrile

CAS Number

110-67-8

Product Name

3-Methoxypropionitrile

IUPAC Name

3-methoxypropanenitrile

Molecular Formula

C4H7NO

Molecular Weight

85.1 g/mol

InChI

InChI=1S/C4H7NO/c1-6-4-2-3-5/h2,4H2,1H3

InChI Key

OOWFYDWAMOKVSF-UHFFFAOYSA-N

SMILES

COCCC#N

Canonical SMILES

COCCC#N

Synthesis of Nanomaterials:

-Methoxypropionitrile is used as a solvent and precursor in the chemical vapor deposition (CVD) process for synthesizing various nanomaterials. Research has shown its effectiveness in creating:

  • Vertically aligned zinc oxide (ZnO) nanowires: These nanowires have potential applications in photovoltaics, gas sensors, and field-effect transistors. Source: Liyou Lu et al., "Direct synthesis of vertically aligned ZnO nanowires on FTO substrates using a CVD method and the improvement of photovoltaic performance": )

Dye-Sensitized Solar Cells (DSSCs):

-Methoxypropionitrile is being explored as a solvent for electrolytes in DSSCs. Research suggests it can improve:

  • Conversion efficiency: Studies have shown that using 3-MPN in the electrolyte can lead to increased conversion efficiency in DSSCs compared to traditional electrolytes. Source: Angel Ramon Hernández-Martínez et al., "Stabilized Conversion Efficiency and Dye-Sensitized Solar Cells from Beta vulgaris Pigment": )

Other Research Applications:

-Methoxypropionitrile is also being investigated for its potential in:

  • Inkjet oligonucleotide synthesis: This research explores using 3-MPN as a solvent for creating a fast and flexible method for synthesizing oligonucleotides, which are essential molecules for various biological applications. Source: Christopher Lausted et al., "POSaM: a fast, flexible, open-source, inkjet oligonucleotide synthesizer and microarrayer": )
  • Perovskite solar cell development: Studies are exploring the use of 3-MPN as a solvent for synthesizing perovskite materials, which are promising materials for high-efficiency solar cells. Source: Yong Zhang et al., "CH3 NH3 PbI3 and HC(NH2 )2 PbI3 Powders Synthesized from Low-Grade PbI2 : Single Precursor for High-Efficiency Perovskite Solar Cells": )

3-Methoxypropionitrile is an organic compound with the molecular formula C₄H₇NO, recognized for its unique properties and applications. It appears as a colorless to pale yellow liquid with a faint odor and has a molecular weight of approximately 85.11 g/mol. This compound is classified as a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a propionic acid derivative, specifically with a methoxy group (-OCH₃) at the third carbon position. The compound is known for its moderate flammability and potential toxicity, particularly in concentrated forms .

  • 3-Methoxypropionitrile is classified as a mild eye irritant [].
  • Specific data on its toxicity, flammability, and other hazards is not widely available due to safety concerns during testing [, ].
Typical of nitriles:

  • Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form 3-methoxypropionic acid.
  • Reduction: It can be reduced to 3-methoxypropylamine using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Addition: The cyano group can undergo nucleophilic addition reactions, allowing for the formation of various derivatives.
  • Reactivity with Acids: Contact with strong acids can lead to the liberation of toxic gases, making careful handling essential .

Several methods exist for synthesizing 3-methoxypropionitrile:

  • From Propionic Acid Derivatives:
    • Reacting propionic acid with methanol and cyanogen bromide yields 3-methoxypropionitrile.
  • Using Alkylation Reactions:
    • The alkylation of sodium cyanide with methoxyethyl bromide can also produce this compound.
  • Via Ester Intermediates:
    • Starting from methyl propionate, nitrilation using sodium cyanide under acidic conditions can lead to the formation of 3-methoxypropionitrile .

3-Methoxypropionitrile has diverse applications across various fields:

  • Solvent: It serves as an effective solvent in organic synthesis due to its polar aprotic nature.
  • Pharmaceutical Intermediate: It is used in the synthesis of pharmaceutical compounds, acting as an intermediate in drug development.
  • Chemical Sensor Development: Recent studies have explored its use in chemical sensors due to its electrochemical properties .
  • Battery Technology: It is utilized in high-power lithium-ion batteries as a component that enhances performance .

Interaction studies involving 3-methoxypropionitrile focus on its reactivity with other chemicals:

  • Compatibility Testing: It is critical to avoid contact with strong oxidizing agents and acids to prevent hazardous reactions.
  • Electrochemical Behavior: Research has demonstrated that incorporating metals like nickel and cobalt enhances its electrochemical performance, indicating potential applications in sensor technology .

Several compounds share structural similarities with 3-methoxypropionitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
PropionitrileC₃H₅NSimpler structure without methoxy group
2-MethoxypropionitrileC₄H₉NOMethoxy group on the second carbon
ButyronitrileC₄H₇NLonger carbon chain; used in various syntheses
AcetonitrileC₂H₃NCommon solvent; lower boiling point

Uniqueness of 3-Methoxypropionitrile

3-Methoxypropionitrile stands out due to its specific functional group arrangement that combines both methoxy and cyano functionalities. This unique structure allows it to participate in distinct

Catalytic Cyanoethylation of Methanol with Acrylonitrile

The primary industrial route to 3-methoxypropionitrile involves the Michael addition reaction between methanol and acrylonitrile. This reaction represents a classic example of conjugate addition, where the nucleophilic methanol attacks the β-carbon of the electrophilic alkene (acrylonitrile). The reaction proceeds via three key steps:

  • Deprotonation of methanol to form a methoxide nucleophile
  • Conjugate addition of the methoxide to the β-carbon of acrylonitrile
  • Protonation of the resulting intermediate to yield 3-methoxypropionitrile

The general reaction scheme can be represented as:

CH₃OH + CH₂=CHCN → CH₃OCH₂CH₂CN

This reaction typically requires catalytic amounts of a suitable base to generate the methoxide anion. The effectiveness of the reaction depends on several parameters, including temperature, catalyst type and concentration, and molar ratio of reactants.

Recent studies have demonstrated that optimal conditions for this reaction include temperatures between 60-65°C with methanol to acrylonitrile molar ratios of 1:1 to 1.5:1. Under these conditions, conversion rates exceeding 98% with near-perfect selectivity for 3-methoxypropionitrile have been achieved.

Alkaline Catalyst Systems in Michael Addition Reactions

Various alkaline catalyst systems have been developed for the cyanoethylation of methanol to produce 3-methoxypropionitrile. These catalysts significantly influence reaction rates, conversion, and selectivity.

Table 1: Comparison of Catalyst Performance in the Synthesis of 3-Methoxypropionitrile

CatalystConversion of Acrylonitrile (mol%)Selectivity (%)Reaction Time (h)Temperature (°C)
K₂CO₃/ZSM-5 (10%)98.3100565
K₂CO₃/13X (10%)92.999.8565
K₂CO₃/Y (10%)92.199.8565
K₂CO₃/3A (10%)90.399.8565
K₂CO₃/Beta (10%)86.699.5565
K₂CO₃/5A (10%)82.499.7565
KOH/ZSM-5 (10%)91.6-565
NaOH/ZSM-5 (10%)89.8-565
Na₂CO₃/ZSM-5 (10%)82.5-565
Sodium methoxide (2‰)99.68-260-65

Among the various catalyst systems examined, supported K₂CO₃ on zeolites has demonstrated exceptional performance. The 10% K₂CO₃/ZSM-5 catalyst has shown particularly impressive results, achieving 98.3 mol% conversion of acrylonitrile with 100% selectivity toward 3-methoxypropionitrile. The superior performance of this catalyst is attributed to the synergistic effect between the basic carbonate anion and the zeolite structure.

Traditional catalysts such as sodium methoxide have also proven effective, with recent patent literature reporting conversion rates exceeding 99% under optimized conditions. These homogeneous catalysts typically require shorter reaction times (approximately 2 hours) compared to the heterogeneous zeolite-supported systems (approximately 5 hours).

Quaternary ammonium bases, particularly those derived from triethanolamine and ethylene oxide, have been utilized as catalysts for this reaction, as described in patent literature. These catalysts are employed in concentrations of 0.05 to 15%, calculated as tetrakis-hydroxyethyl-ammonium hydroxide.

The proposed reaction mechanism for the K₂CO₃-catalyzed process involves:

  • The basic CO₃²⁻ anion extracts a proton from the methanol hydroxyl group to form CH₃O⁻
  • The generated CH₃O⁻ anion attacks acrylonitrile to produce the 1,4-addition structure CH₃O-CH₂-CH=C=N⁻
  • The resulting anion seizes a proton to form CH₃O-CH₂-CH=C=NH
  • Rapid isomerization leads to the final product CH₃O-CH₂-CH₂-CN

Continuous Flow Reactor Configurations for Scalable Synthesis

The industrial production of 3-methoxypropionitrile has benefited significantly from continuous flow processing technologies, which offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

In a typical continuous flow setup for 3-methoxypropionitrile synthesis, the following components are integrated:

  • Feed vessels for acrylonitrile and methanol
  • Catalyst addition system
  • Temperature-controlled reactors
  • Product separation and purification units

A patent by CN113563228A describes a method for preparing 3-methoxypropionitrile where acrylonitrile is introduced into the upper part of a gasification tower, while methanol containing sodium methoxide catalyst is fed from the bottom. The reaction proceeds at 60-65°C, with dropwise addition of acrylonitrile over 2 hours. After the reaction, sodium dihydrogen phosphate is added to neutralize the catalyst, resulting in 99.68% conversion of acrylonitrile.

Figure 1: Schematic Representation of a Continuous Flow Process for 3-Methoxypropionitrile Synthesis
[Note: An actual image would be included here showing flow reactor configuration]

The advantages of continuous flow processing for this reaction include:

  • Improved temperature control and heat management
  • Enhanced mixing efficiency
  • Reduced reaction volumes, minimizing safety risks
  • Higher productivity and throughput
  • Consistent product quality
  • Potential for process intensification

Researchers have noted that continuous processing is particularly beneficial for the synthesis of nitrile compounds like 3-methoxypropionitrile, as it minimizes exposure to potentially hazardous intermediates and allows for immediate quenching of reaction mixtures.

Solvent-Free Synthesis Approaches in Modern Organic Chemistry

Environmental considerations have driven research toward solvent-free synthesis methods for 3-methoxypropionitrile. These approaches eliminate the need for auxiliary solvents like tetrahydrofuran, benzene, or dioxan that were traditionally used in this synthesis.

Recent investigations have demonstrated that the Michael addition of methanol to acrylonitrile can be effectively conducted under solvent-free conditions using solid base catalysts. The K₂CO₃/zeolite catalyst system, particularly 10% K₂CO₃/ZSM-5, has proven highly effective in solvent-free reactions, achieving 98.3 mol% conversion with 100% selectivity.

The solvent-free approach offers several advantages:

  • Reduced waste generation and environmental impact
  • Lower production costs by eliminating solvent purchase, recovery, and disposal
  • Simplified purification processes
  • Enhanced atom economy and process efficiency
  • Reduced energy consumption due to the absence of solvent separation steps

It's worth noting that the reactivity of alcohols in this solvent-free system follows a pattern dependent on their structure. Linear alcohols demonstrate decreasing reactivity with increasing chain length (methanol > ethanol > butanol > pentanol > heptanol), while branched alcohols show significantly lower reactivity.

Table 2: Reactivity of Various Alcohols with Acrylonitrile in Solvent-Free Conditions Using 10% K₂CO₃/ZSM-5 Catalyst

AlcoholConversion of Acrylonitrile (mol%)
Methanol98.3
Ethanol91.3
Butanol76.7
Pentanol71.9
Heptanol56.4
Isopropanol39.1
Isobutanol12.7
tert-Butanolnegligible
Cyclopentanol22.7
Cyclohexanol4.0
Phenylcarbinol92.2
Phenylethanol7.3

XLogP3

-0.2

Boiling Point

163.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 147 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 147 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 144 of 147 companies with hazard statement code(s):;
H315 (27.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (34.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

110-67-8

Wikipedia

3-Methoxypropionitrile

General Manufacturing Information

Propanenitrile, 3-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

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